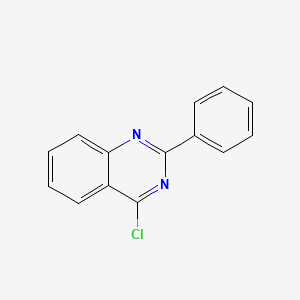

4-Chloro-2-phenylquinazoline

説明

Contextual Background of Quinazoline (B50416) Derivatives in Chemical Research

Quinazoline derivatives are a class of heterocyclic compounds that have long captured the attention of chemists. Their unique two-ring structure, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, forms the foundation for a wide array of molecules with diverse applications. cymitquimica.com In the realm of medicinal chemistry, quinazolines are recognized for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aibiosynth.com This has made them a focal point for the design and synthesis of novel therapeutic agents.

Significance of 4-Chloro-2-phenylquinazoline as a Key Intermediate

Within the broad family of quinazolines, this compound holds a special position as a key synthetic intermediate. cymitquimica.comchemimpex.com Its structure, featuring a reactive chlorine atom at the 4-position and a stable phenyl group at the 2-position, makes it an ideal building block for creating more complex molecules. cymitquimica.com The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular architectures. This versatility has cemented its importance in the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Scope and Objectives of Academic Inquiry on this compound

The academic interest in this compound is primarily centered on its synthetic utility and the biological activities of its derivatives. Researchers are continually exploring new and efficient methods for its synthesis, as well as its reactivity in various chemical transformations. A significant area of investigation involves using it as a starting material to create libraries of novel compounds for biological screening. nih.govbeilstein-journals.org These studies aim to identify new molecules with potent and selective activities against various diseases, such as cancer and infectious diseases. ontosight.aichemicalbook.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₄H₉ClN₂ |

| Molecular Weight | 240.69 g/mol sigmaaldrich.com |

| Appearance | Slightly yellow to yellow crystalline powder chemicalbook.com |

| Melting Point | 124-126 °C (lit.) chemicalbook.comsigmaaldrich.com |

| CAS Number | 6484-25-9 sigmaaldrich.com |

Detailed Research Findings

Synthesis:

One common method for synthesizing this compound involves the chlorination of 2-phenylquinazolin-4(3H)-one. A procedure described in the literature involves treating 2-phenylquinazolin-4(3H)-one with thionyl chloride in the presence of dimethylformamide. prepchem.com The reaction mixture is heated under reflux, and the resulting product is isolated by pouring the mixture into ice, followed by filtration, dissolution in a solvent like methylene (B1212753) chloride, drying, and recrystallization from a solvent such as hexane. prepchem.com This process yields this compound as a tan solid which can be purified to a crystalline form with a melting point of 127°-128.5°. prepchem.com

Another synthetic approach starts from anthranilamide. nih.govbeilstein-journals.org For instance, the synthesis of halogenated derivatives like 6-bromo-4-chloro-2-phenylquinazoline (B1524381) begins with the bromination of anthranilamide. nih.govbeilstein-journals.org The resulting 2-amino-5-bromobenzamide (B60110) undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation and subsequent chlorination to yield the desired 4-chloro-quinazoline derivative. nih.govbeilstein-journals.org

Reactions and Applications in Synthesis:

The reactivity of the chlorine atom at the 4-position is central to the utility of this compound as a synthetic intermediate. It readily undergoes nucleophilic substitution reactions with a variety of amines and other nucleophiles.

N-Arylation: A significant application is in N-arylation reactions to produce 4-anilinoquinazolines, a class of compounds investigated for their potential anticancer properties. nih.govbeilstein-journals.org Microwave-mediated reactions of 4-chloroquinazolines with various anilines in a mixture of THF and water have been shown to be an efficient method for this transformation. nih.govbeilstein-journals.org

Synthesis of Biologically Active Molecules: this compound serves as a starting material for the synthesis of a wide range of biologically active molecules. chemicalbook.comsigmaaldrich.com It has been used to create:

Nitrotriazole and nitroimidazole amines with antitrypanosomal activity. chemicalbook.comsigmaaldrich.com

Quinazoline-containing piperazinylpyrimidine derivatives with antitumor activity. chemicalbook.comsigmaaldrich.com

Quinazoline-substituted cyclopentanes as inhibitors of the HCV NS3/4A protease. chemicalbook.comsigmaaldrich.com

Novel quinazoline-sulfonamide hybrids. mdpi.com

A series of 2-phenylquinazoline-4-amine derivatives by reacting it with various amino nitrogenous heterocyclic moieties. tandfonline.com

Conversion of Phenols to Anilines: It has also been employed as a reagent for the conversion of phenols to anilines. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHKONRNYCDRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215132 | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-25-9 | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6484-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-phenylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-PHENYLQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QRD56Y64F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloro 2 Phenylquinazoline

Classic Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing 4-chloro-2-phenylquinazoline typically involve the construction of the quinazoline (B50416) core followed by a chlorination step. These routes are well-established and rely on fundamental organic reactions.

The foundational step in many classic syntheses is the formation of the 2-phenylquinazolin-4(3H)-one ring system. A common approach begins with the acylation of anthranilic acid with benzoyl chloride. This reaction forms 2-benzamidobenzoic acid, which is then subjected to dehydrative cyclization, often by heating with a dehydrating agent or by forming an intermediate benzoxazinone, to yield 2-phenylquinazolin-4(3H)-one. uin-malang.ac.idscilit.com

Another established route involves the condensation of anthranilamide with benzaldehyde. This reaction typically proceeds through an initial condensation to form a Schiff base, followed by an oxidative cyclization to create the quinazolinone ring. nih.gov The dehydrogenation to promote the final ring closure can be achieved using reagents like iodine. nih.gov

The pivotal step in the synthesis is the conversion of the keto group (or its enol tautomer, a hydroxyl group) at the C4 position of 2-phenylquinazolin-4(3H)-one into a chloro group. This transformation is crucial as the 4-chloro substituent is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Several chlorinating agents are conventionally used for this purpose. Phosphorus oxychloride (POCl₃) is one of the most common and effective reagents. chemicalbook.commdpi.com The reaction involves refluxing 2-phenylquinazolin-4(3H)-one in neat POCl₃, which acts as both the reagent and the solvent. Other reagents such as thionyl chloride (SOCl₂) are also employed. researchgate.net More recently, combinations like trichloroisocyanuric acid with triphenylphosphine (B44618) (PPh₃) or trichloroacetonitrile (Cl₃CCN) with PPh₃ have been developed as effective chlorinating systems. nih.govresearchgate.net

| Reagent(s) | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | A widely used, powerful chlorinating agent. chemicalbook.commdpi.com |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Another common reagent for converting hydroxyl groups to chlorides. researchgate.net |

| Cl₃CCN / PPh₃ | Varies | A milder alternative to POCl₃ and SOCl₂. nih.gov |

A complete classical synthesis of this compound is inherently a multi-step process. A representative pathway can be outlined as follows:

Step 1: Amide Formation: Reaction of anthranilamide with benzaldehyde to form an intermediate Schiff base.

Step 2: Cyclization/Dehydrogenation: The intermediate undergoes cyclization and subsequent dehydrogenation (e.g., using iodine) to form the stable 2-phenylquinazolin-4(3H)-one. nih.gov

Step 3: Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride, under reflux conditions to yield the final product, this compound. chemicalbook.comnih.gov

After the reaction, a typical workup involves carefully quenching the excess chlorinating agent with ice water and neutralizing the solution to precipitate the crude product, which is then purified by recrystallization from a suitable solvent like ethanol. chemicalbook.com

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These methods often offer improved yields, reduced environmental impact, and greater efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. scilit.comresearchgate.net In the synthesis of quinazoline derivatives, microwave assistance can drastically reduce reaction times from many hours to mere minutes. uin-malang.ac.idnih.gov

This technique can be applied to various steps, including the initial cyclization to form the quinazolinone ring and subsequent functionalization. For instance, the reaction of 2-(2-chlorophenyl)-4H-benzo[d] chemicalbook.comsigmaaldrich.comoxazin-4-one with hydrazine (B178648) hydrate (B1144303) to form a quinazolinone derivative was completed in 5 minutes under microwave irradiation, compared to 10 hours with conventional heating, with an improved yield. uin-malang.ac.id Similarly, the final amination step of 4-chloroquinazoline (B184009) with various amines is often performed under microwave conditions, shortening the reaction time from 12 hours to just 20 minutes. nih.gov The efficient and uniform heating provided by microwaves leads to faster, cleaner reactions and often higher product yields. researchgate.net

| Synthesis Step | Conventional Heating | Microwave-Assisted Method |

| Quinazolinone Formation | ~10 hours uin-malang.ac.id | 5-20 minutes uin-malang.ac.idnih.gov |

| Yield Improvement | Good (e.g., 79%) uin-malang.ac.id | Excellent (e.g., 87-96%) uin-malang.ac.idnih.gov |

Modern synthetic chemistry increasingly utilizes catalysts to achieve high efficiency and selectivity. The synthesis of the quinazoline core can be facilitated by various metal catalysts. For example, iron-catalyzed methods, such as using FeBr₂, have been developed for the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com

Manganese(I) pincer complexes have also been employed in acceptorless dehydrogenative annulation strategies, reacting 2-amino-benzylalcohols with nitriles to form the quinazoline ring. mdpi.com Furthermore, copper-catalyzed one-pot tandem reactions provide a convenient strategy for forming 2-functionalized quinazolines from aldehydes and (2-aminophenyl)methanols. nih.gov These catalytic systems often operate under milder conditions than traditional methods and tolerate a broader range of functional groups, expanding the synthetic utility for creating diverse quinazoline derivatives.

Catalytic Approaches in Synthesis

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in facilitating cross-coupling reactions where the chloro group at the 4-position of the quinazoline ring is replaced. For instance, 4-chloroquinazolines serve as substrates for palladium-catalyzed N-arylation reactions to produce various 4-anilinoquinazolines, a class of compounds investigated for potential anticancer properties. nih.gov In these transformations, this compound can be reacted with various anilines in the presence of a palladium catalyst. nih.gov Similarly, palladium-catalyzed Sonogashira cross-coupling reactions utilize halogenated aniline (B41778) derivatives, which are precursors to the quinazoline system, to form carbon-carbon bonds with terminal acetylenes. researchgate.net

Copper-Catalyzed Reactions

Copper catalysts are widely employed in the synthesis of quinazoline derivatives, often involving cascade reactions. rsc.org While not a direct synthesis of the chloro-derivative itself, copper-catalyzed methods are highly efficient for creating precursors or for subsequent reactions. For example, an efficient copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines can produce 4-aminoquinazoline derivatives. organic-chemistry.orgresearchgate.net This highlights copper's role in building the core quinazoline structure. The classical copper-catalyzed Ullmann reaction is also a significant method for forming C-N bonds in the synthesis of various quinazoline-related compounds. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of the key precursor, 2-phenylquinazolin-4(3H)-one, several green chemistry approaches have been developed. These methods aim to reduce the use of hazardous solvents, expensive or toxic catalysts, and harsh oxidants. researchgate.netnih.gov

One such approach involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This method can proceed without transition-metal catalysts, using oxygen as a green oxidant and t-BuONa as a base, to produce 2-phenylquinazolin-4(3H)-one in high yields. researchgate.net Another strategy employs visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst like fluorescein, which avoids the need for metal catalysts. nih.gov Additionally, the use of deep eutectic solvents (DES) like choline chloride:urea offers a greener alternative to traditional organic solvents for the synthesis of quinazolinone derivatives. tandfonline.com Using lemon juice, a natural and biodegradable catalyst, in conjunction with concentrated solar radiation, has also been explored for the eco-friendly synthesis of related dihydroquinazolinones. rsc.org

Synthesis of Precursors and Related Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of its precursors.

Synthesis of 2-Phenylquinazolin-4(3H)-one

This crucial intermediate is typically synthesized via the condensation of an anthranilamide derivative with a benzaldehyde derivative. In a common laboratory procedure, 2-aminobenzamide and benzaldehyde are reacted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 120°C). google.com The reaction leads to the formation of 2-phenylquinazolin-4(3H)-one, which often precipitates from the solution upon cooling and addition of water. google.com Numerous variations exist, including catalyst-free methods and those using different solvents and reaction conditions to optimize yield. derpharmachemica.comgoogle.com

Table 1: Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzamide and Benzaldehyde

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-Aminobenzamide, Benzaldehyde | DMSO | 120°C | 24 hours | 97% | google.com |

| 2-Aminobenzamide, Benzyl alcohol | t-BuONa (base), O₂ | 120°C | 24 hours | up to 84% | researchgate.net |

| 2-Aminobenzamide, Benzaldehyde | Fluorescein (photocatalyst), Blue LED | Room Temp. | Not Specified | 89% | nih.gov |

Synthesis of Halogenated Anthranilamides

Halogenated anthranilamides are key starting materials for producing substituted quinazolinones. For example, 2-amino-5-bromobenzamide (B60110) can be prepared by the bromination of anthranilamide using N-bromosuccinimide (NBS) in a solvent like acetonitrile at room temperature. nih.gov Similarly, iodination can be achieved using iodine in the presence of hydrogen peroxide in water. nih.gov These halogenated anthranilamides can then undergo cyclocondensation with benzaldehyde to yield the corresponding halogenated 2-phenylquinazolin-4(3H)-ones, which are direct precursors to halogenated 4-chloro-2-phenylquinazolines. nih.gov

Table 2: Synthesis of Halogenated Anthranilamides

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Anthranilamide | N-Bromosuccinimide (NBS) | Acetonitrile | 2-Amino-5-bromobenzamide | 78% | nih.gov |

| Anthranilamide | Iodine, Hydrogen Peroxide | Water | 2-Amino-5-iodobenzamide | 89% | nih.gov |

Purification and Characterization of Synthetic Products

After synthesis, this compound must be purified and its identity confirmed. A common method for purification is recrystallization, often from ethanol, to yield the product as a solid. chemicalbook.com

The characterization of the compound's structure is typically achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.

¹H NMR (Proton NMR) : The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum shows characteristic signals in the aromatic region. chemicalbook.com

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound shows distinct peaks corresponding to the carbons in the quinazoline and phenyl rings. chemicalbook.com

The melting point is another important physical property used for characterization, with a literature value of 124-126 °C.

Table 3: Characterization Data for this compound

| Property | Details | Reference |

| Molecular Formula | C₁₄H₉ClN₂ | scbt.com |

| Molecular Weight | 240.69 g/mol | scbt.com |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 124-126 °C | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.19-8.12 (m, 3H), 7.90-7.85 (m, 2H), 7.67-7.62 (m, 1H), 7.61-7.55 (m, 3H) | chemicalbook.com |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 161.80, 153.93, 146.17, 135.15, 132.29, 131.09, 128.78, 128.50, 127.31, 126.21, 125.70, 120.75 | chemicalbook.com |

Reactivity and Reaction Mechanisms of 4 Chloro 2 Phenylquinazoline

Nucleophilic Substitution Reactions at C-4 Position

Nucleophilic substitution is the most significant reaction pathway for 4-chloro-2-phenylquinazoline, enabling the introduction of a wide variety of functional groups at the C-4 position. This reactivity is the cornerstone for the synthesis of numerous biologically active quinazoline (B50416) derivatives. The general mechanism involves the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

Amination is one of the most frequently employed nucleophilic substitution reactions involving 4-chloroquinazolines, providing a direct route to 4-aminoquinazoline scaffolds, which are prevalent in medicinal chemistry. nih.gov

This compound readily reacts with both primary and secondary aliphatic amines to yield the corresponding 4-substituted aminoquinazolines. nih.gov The reactivity of the amine is a crucial factor in this reaction. Electron-rich amines, such as primary aliphatic amines, are highly nucleophilic and react with 4-chloroquinazolines under mild conditions to produce 4-aminoquinazolines in moderate to good yields. nih.gov For instance, the reaction proceeds efficiently, often requiring only gentle heating or, in some cases, can be completed within minutes at room temperature. nih.gov

The reaction of this compound with aromatic and heteroaromatic amines, particularly substituted anilines, is a key method for synthesizing 4-anilinoquinazolines. nih.gov The electronic properties of the aniline (B41778) nucleophile significantly influence the reaction conditions and outcomes.

Electron-rich anilines , such as those bearing methoxy (B1213986) groups, react rapidly. For example, microwave-mediated reactions of 6-bromo-4-chloro-2-phenylquinazoline (B1524381) with N-methylanilines having para- or meta-methoxy groups can furnish the desired 4-anilinoquinazolines in 10 minutes with yields ranging from 63% to 90%. nih.gov

Electron-poor anilines , those with electron-withdrawing groups like fluoro substituents, exhibit decreased reactivity. These reactions may require longer times (e.g., 40 minutes) to achieve good yields. nih.gov Strongly deactivated anilines, such as 4-cyano- or 4-nitro-N-methylaniline, may not yield any aminated product under similar conditions. nih.gov

Steric hindrance also plays a role. Anilines with substituents at the ortho-position react more slowly due to steric effects that impede the nucleophilic attack at the C-4 position. nih.gov Despite this, microwave-assisted protocols have been successfully developed for the N-arylation of 4-chloroquinazolines with ortho-substituted anilines, which has been a challenge with traditional methods. nih.gov

A base-free, microwave-mediated protocol using a THF/H₂O solvent system has been shown to be highly effective for these N-arylation reactions, offering a more sustainable alternative to conventional methods by reducing reaction times and the use of organic solvents. nih.gov

| Amine Nucleophile | Reaction Time | Yield (%) |

|---|---|---|

| p-Methoxy-N-methylaniline | 10 min | 90% |

| m-Methoxy-N-methylaniline | 10 min | 85% |

| o-Methoxy-N-methylaniline | 20 min | 87% |

| 3-Bromo-N-methylaniline | 10 min | 72% |

| 4-Fluoro-N-methylaniline | 40 min | 70% |

| o-Toluidine | 2 h | 74% |

Data sourced from a study on microwave-mediated N-arylation. nih.gov

The substitution of the C-4 chlorine atom with an amino group via reactions with primary amines, secondary amines, or ammonia (B1221849) is the most direct and widely used method for the synthesis of 4-aminoquinazolines. nih.govresearchgate.net This transformation is a foundational step in the development of quinazoline-based therapeutic agents. The reaction is versatile, accommodating a wide range of amines to produce a diverse library of 4-amino-2-phenylquinazoline derivatives. nih.gov The resulting 4-aminoquinazoline scaffold is a privileged structure in drug discovery, known for its interaction with various biological targets. nih.gov

The reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can lead to complex chemical transformations beyond simple substitution. When 4-chloroquinazoline (B184009) is treated with hydrazine hydrate at elevated temperatures (150 °C) in a sealed tube, a ring transformation occurs. Instead of the expected 4-hydrazinylquinazoline, the reaction yields 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. This outcome suggests a mechanism involving initial substitution, followed by an intramolecular cyclization and rearrangement of the quinazoline ring system. Reactions with substituted hydrazines can similarly lead to the formation of 1,3-disubstituted 1H-1,2,4-triazoles.

The reaction of this compound specifically with hydroxylamine (B1172632) is not extensively documented in the surveyed scientific literature. While reactions of other chloroheterocycles with hydroxylamine are known, leading to various substitution or rearrangement products, specific conditions and outcomes for this compound have not been detailed in the available sources.

Reactions with Sulfonamides

The reaction between this compound and sulfonamides proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring and displacing the chloride leaving group. The reaction is typically facilitated by a base, which deprotonates the sulfonamide to increase its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The resulting products are N-(2-phenylquinazolin-4-yl)sulfonamides, which are of interest in medicinal chemistry.

| Reactant | Reagents | Solvent | Product |

| This compound | Benzenesulfonamide, NaH | DMF | N-(2-phenylquinazolin-4-yl)benzenesulfonamide |

| This compound | p-Toluenesulfonamide, K₂CO₃ | Acetonitrile | N-(2-phenylquinazolin-4-yl)-4-methylbenzenesulfonamide |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. scbt.com

The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organoboron compound with an organic halide. yonedalabs.comlibretexts.org this compound readily participates in this reaction to yield 4-aryl- or 4-vinyl-2-phenylquinazolines. The reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or formed from a complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.net A base is essential for the transmetalation step of the catalytic cycle. libretexts.org

The general mechanism involves three key steps: oxidative addition of the this compound to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | >90% |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85% |

The Sonogashira cross-coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is used to synthesize 4-alkynyl-2-phenylquinazolines from this compound. The standard catalytic system employs a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). researchgate.net An amine base, like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is used as both the base and, often, the solvent. wikipedia.orgresearchgate.net

The catalytic cycle involves the palladium-catalyzed activation of the C-Cl bond and a copper-mediated activation of the alkyne. wikipedia.org Selective substitution at the C4 position is readily achieved due to its higher reactivity compared to other positions on the quinazoline core. nih.gov

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base / Solvent | Yield |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | 92% |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | THF/NEt₃ | 88% |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | DMF/DIPA | 85% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been effectively applied to this compound to synthesize a wide range of 4-amino-2-phenylquinazoline derivatives. The success of this reaction often depends on the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.orgwuxiapptec.com

Microwave-assisted protocols have been developed that allow for rapid and efficient N-arylation, sometimes even under base-free conditions in aqueous solvent systems. nih.govbeilstein-journals.org These methods are compatible with a variety of anilines, including those with electron-donating or electron-withdrawing groups at ortho, meta, or para positions. nih.gov

Table 3: Examples of Buchwald-Hartwig N-Arylation

| Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 °C, 12 h | 95% |

| N-Methylaniline | Pd(OAc)₂ / BINAP | NaOtBu | 1,4-Dioxane | 110 °C, 8 h | 89% |

| o-Toluidine | (None specified) | (Base-free) | THF/H₂O | Microwave, 2 h | 74% nih.gov |

Other Derivatization Strategies

This compound can be readily converted back to its corresponding 2-phenylquinazolin-4(3H)-one. This transformation is typically achieved through acid- or base-catalyzed hydrolysis. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion at the C4 position, leading to the displacement of the chloride ion.

This conversion is essentially the reverse of the synthesis of this compound, which is commonly prepared by chlorinating 2-phenylquinazolin-4(3H)-one with reagents like phosphorus oxychloride (POCl₃) or a combination of trichloroisocyanuric acid and triphenylphosphine (B44618) (Cl₃CCN/PPh₃). nih.govbeilstein-journals.org Refluxing this compound in aqueous hydrochloric acid or with sodium hydroxide in an alcohol-water mixture effectively yields the quinazolinone derivative. This reaction is fundamental for creating derivatives where modifications are first made via cross-coupling, followed by hydrolysis to the biologically relevant quinazolinone core. nih.gov

Formation of Sulfur-Containing Derivatives

The chlorine atom at the C4 position of the this compound ring is susceptible to nucleophilic aromatic substitution, providing a versatile route for the synthesis of various heterocyclic derivatives. This reactivity has been effectively exploited to introduce sulfur-containing functionalities, leading to the formation of sulfanyl (B85325) (thioether), sulfinyl (sulfoxide), and sulfonyl (sulfone) derivatives. These reactions typically involve the treatment of this compound with a sulfur-based nucleophile.

The general mechanism proceeds through the addition of the sulfur nucleophile to the electron-deficient C4 carbon of the quinazoline ring, followed by the elimination of the chloride ion. This addition-elimination pathway is characteristic of nucleophilic aromatic substitution on heteroaromatic systems.

Synthesis of 4-(Arylthio)-2-phenylquinazolines

The reaction of this compound with thiophenols in the presence of a base affords the corresponding 4-(arylthio)-2-phenylquinazolines. A notable example is the synthesis of 2-phenyl-4-(p-chlorophenylthio)quinazoline. In this reaction, this compound is treated with p-chlorothiophenol. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to generate the more nucleophilic thiophenolate anion.

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | p-Chlorothiophenol | 2-Phenyl-4-(p-chlorophenylthio)quinazoline | 92% |

Reaction conditions and yields are based on reported research findings.

Oxidation to Sulfoxides and Sulfones

The synthesized 4-(arylthio)-2-phenylquinazolines can be further functionalized through oxidation of the sulfur atom. This allows for the preparation of the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

For instance, the oxidation of 2-phenyl-4-(p-chlorophenylthio)quinazoline with one equivalent of a mild oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), at low temperatures selectively yields the corresponding sulfoxide (B87167), 2-phenyl-4-(p-chlorophenylsulfinyl)quinazoline.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent or an excess of the oxidizing agent, leads to the formation of the sulfone, 2-phenyl-4-(p-chlorophenylsulfonyl)quinazoline.

| Starting Material | Oxidizing Agent | Product | Yield |

| 2-Phenyl-4-(p-chlorophenylthio)quinazoline | m-Chloroperbenzoic Acid (1 equiv.) | 2-Phenyl-4-(p-chlorophenylsulfinyl)quinazoline | 90% |

| 2-Phenyl-4-(p-chlorophenylthio)quinazoline | m-Chloroperbenzoic Acid (excess) | 2-Phenyl-4-(p-chlorophenylsulfonyl)quinazoline | 95% |

Reaction conditions and yields are based on reported research findings.

These reactions demonstrate a reliable pathway for the synthesis of a range of sulfur-containing derivatives of 2-phenylquinazoline, starting from the readily available 4-chloro precursor. The ability to sequentially introduce a thioether and then oxidize it to a sulfoxide or sulfone provides access to a diverse set of compounds with varying electronic and steric properties at the 4-position of the quinazoline core.

Advanced Structural Analysis and Theoretical Studies

X-ray Crystallography of Derivatives

While the crystal structure of 4-chloro-2-phenylquinazoline itself is not extensively detailed in the searched literature, X-ray diffraction studies on closely related 2-phenylquinazoline derivatives offer valuable structural insights. Analysis of these derivatives reveals common architectural motifs and conformational preferences within this class of compounds.

For instance, the crystal structure of 4-methylsulfanyl-2-phenylquinazoline, a derivative where the chloro group at the C4 position is replaced by a methylsulfanyl group, has been elucidated. In this molecule, the quinazoline (B50416) ring system is essentially planar. The dihedral angle between this quinazoline plane and the phenyl ring at the C2 position is a key conformational parameter. In the case of 4-methylsulfanyl-2-phenylquinazoline, this angle is reported to be 13.95 (5)° nih.gov. This near-coplanar arrangement suggests a degree of electronic conjugation between the two aromatic systems. The crystal packing of this derivative is stabilized by π–π stacking interactions between adjacent molecules nih.gov.

In another example, the crystal structure of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline, a more complex derivative, was determined to be a monoclinic C2/c space group researchgate.net. The packing in this crystal is stabilized by a network of intermolecular forces, including hydrogen bonds and π–π interactions researchgate.net. These crystallographic studies on derivatives are crucial for understanding the fundamental geometry, bond angles, and intermolecular interactions that likely characterize the broader family of 2-phenylquinazolines, including the 4-chloro substituted parent compound.

| Compound | Crystal System | Space Group | Key Parameters | Reference |

|---|---|---|---|---|

| 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline | Monoclinic | C2/c | a = 28.116(4) Å, b = 7.2267(9) Å, c = 20.975(3) Å, β = 116.727(4)° | researchgate.net |

NMR Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution.

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the protons of the quinazoline core and the pendant phenyl ring. The protons on the quinazoline ring typically appear in the downfield region, a consequence of the aromatic and electron-withdrawing nature of the heterocyclic system. Similarly, the protons of the phenyl group at C2 give rise to a set of signals whose multiplicity and chemical shifts are indicative of their positions chemicalbook.com.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atom at the C4 position, bonded to the electronegative chlorine atom, exhibits a characteristic chemical shift. The structure of the compound was confirmed by ¹H NMR and ¹³C NMR in dimethyl sulfoxide (B87167) (DMSO-d6) chemicalbook.com. The reported chemical shifts are detailed in the table below.

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H | 8.19-8.12 (m, 3H), 7.90-7.85 (m, 2H), 7.67-7.62 (m, 1H), 7.61-7.55 (m, 3H) | chemicalbook.com |

| ¹³C | 161.80, 153.93, 146.17, 135.15, 132.29, 131.09, 128.78, 128.50, 127.31, 126.21, 125.70, 120.75 | chemicalbook.com |

Beyond simple structural confirmation, advanced NMR techniques can be employed for conformational analysis, probing the rotational dynamics around the single bond connecting the phenyl group to the quinazoline core.

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, offering a deeper understanding of the structural, electronic, and reactive properties of this compound.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules. For quinazoline derivatives, DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies researchgate.net. These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography. For example, DFT analysis of a related quinazoline derivative showed good agreement between the computationally optimized geometry and the solid-phase results from X-ray diffraction researchgate.net.

The conformational landscape of this compound is primarily defined by the rotation of the phenyl group at the C2 position relative to the quinazoline ring. Computational conformation analysis and energy minimization studies can be performed to identify the most stable conformers and to determine the energy barriers for rotation around this C-C single bond. These calculations typically involve systematically rotating the dihedral angle and calculating the potential energy at each step. The resulting energy profile reveals the lowest energy (most stable) conformation, which is often a near-planar structure that allows for maximal electronic conjugation, as well as any higher energy conformers.

Computational chemistry provides valuable tools for predicting the reactivity and selectivity of this compound. The molecule's known reactivity, such as its participation in nucleophilic substitution reactions at the C4 position (e.g., N-arylation) and Suzuki-Miyaura cross-coupling, can be rationalized using theoretical models semanticscholar.orgscbt.comnih.gov.

Analysis of the molecular electrostatic potential (MESP) map, calculated using DFT, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbon atom at the C4 position is expected to be highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, explaining its utility as a substrate in amination and other substitution reactions semanticscholar.org. Furthermore, the analysis of Fukui indices and frontier molecular orbitals (HOMO and LUMO) can provide a more quantitative prediction of the most reactive sites for both electrophilic and nucleophilic attack researchgate.net. These computational insights are instrumental in designing new synthetic routes and in understanding the reaction mechanisms involving this versatile chemical scaffold.

Pharmacological and Biological Activities of 4 Chloro 2 Phenylquinazoline Derivatives

Anticancer Activity

The quinazoline (B50416) scaffold is a privileged structure in the development of anticancer agents, with several derivatives having been approved for clinical use. The 4-chloro-2-phenylquinazoline core, in particular, serves as a versatile template for the design and synthesis of novel compounds with potent antitumor properties. These derivatives exert their anticancer effects through various mechanisms, including the inhibition of essential enzymes involved in cancer progression, induction of programmed cell death, and suppression of cell proliferation.

Inhibition of Kinases (e.g., EGFR, JAK, Aurora Kinase)

A primary mechanism through which this compound derivatives exhibit their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline (B1210976) derivatives, synthesized from the this compound precursor, have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. nih.govnih.gov The 4-anilinoquinazoline scaffold is a key pharmacophore for EGFR tyrosine kinase inhibitors. amazonaws.com Compounds such as gefitinib (B1684475), erlotinib, and lapatinib, which are approved anticancer drugs, feature this core structure. nih.govijpsjournal.com Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key kinase in cancer progression. amazonaws.comnih.gov Docking studies have shown that these derivatives can bind to the ATP region of EGFR, similar to erlotinib. lookchem.com The introduction of various substituents on the anilino moiety at the 4-position has been a key strategy in developing potent and selective EGFR inhibitors. nih.gov For instance, a quinazoline-sulfonamide-isoxazole hybrid has been reported as a potent EGFR inhibitor. nih.gov

Aurora Kinases: Certain 4-aminoquinazoline derivatives have been identified as inhibitors of Aurora kinases A and B, which are serine/threonine kinases that play essential roles in mitosis. researchgate.net Inhibition of these kinases can lead to defects in cell division and subsequent cell death in cancer cells. The synthesis of this compound is a step in the creation of the Aurora inhibitor MK-0457. sigmaaldrich.com

While EGFR and Aurora kinases are prominent targets, the broader class of quinazoline derivatives has been shown to inhibit a diverse range of receptor tyrosine kinases. nih.gov The versatility of the this compound starting material allows for the synthesis of a wide array of derivatives with potential activity against various kinases implicated in oncology. sigmaaldrich.com

Antiproliferative Mechanisms and Apoptosis Induction

Beyond kinase inhibition, this compound derivatives employ various mechanisms to halt the proliferation of cancer cells and induce apoptosis (programmed cell death).

Several studies have demonstrated that these compounds can induce apoptosis in cancer cells. nih.gov For example, novel synthetic phenylquinazoline derivatives have been shown to induce apoptosis by targeting the pro-survival members of the BCL-2 family of proteins. nih.gov The overexpression of anti-apoptotic BCL-2 proteins is a known mechanism of cancer cell survival and resistance to therapy, making BCL-2 inhibitors a promising therapeutic strategy. nih.gov One study revealed that a specific quinazoline derivative induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov Mechanistic studies on morpholine-substituted quinazoline derivatives found that they inhibit cell proliferation in the G1 phase of the cell cycle, with apoptosis being the primary mode of cell death. rsc.org

Furthermore, some 4-anilinoquinazoline derivatives can act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to apoptosis. nih.gov The ability of these compounds to induce cell cycle arrest and apoptosis underscores their potential as effective anticancer agents.

Effects on Cancer Cell Lines (e.g., A549, HepG2, K562, PC-3, HCT-116, T98G)

The anticancer activity of this compound derivatives has been evaluated against a wide panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | Derivative Type | Observed Effect |

| A549 | Lung Cancer | Quinazoline-sulfonamide hybrids | Antiproliferative activity nih.govnih.gov |

| 4-anilinoquinazolines | Cytotoxic activity rsc.orgresearchgate.net | ||

| Quinazoline-sulfonamide-isoxazole hybrid | Potent activity, more so than lapatinib nih.gov | ||

| HepG2 | Liver Cancer | Quinazoline derivatives | Cytotoxic activity researchgate.netnih.gov |

| Quinazoline-sulfonamide hybrids | Antiproliferative activity nih.gov | ||

| Isocryptolepine-triazole derivatives | Anticancer activity researchgate.net | ||

| K562 | Leukemia | Quinazolinone derivatives | Potent to moderate activity ijpsjournal.com |

| 4-anilinoquinazolines | Cytotoxic activity researchgate.net | ||

| Quinazoline-chalcone hybrids | High antiproliferative activity semanticscholar.org | ||

| PC-3 | Prostate Cancer | Quinazoline-sulfonamide hybrids | Antiproliferative activity nih.gov |

| 4-anilinoquinazolines | Cytotoxic activity researchgate.net | ||

| HCT-116 | Colon Cancer | Quinazoline-sulfonamide hybrids | Antiproliferative activity nih.gov |

| 4-anilinoquinazolines | Promising antiproliferative properties nih.gov | ||

| Quinazoline-chalcone hybrids | High antiproliferative activity semanticscholar.org | ||

| T98G | Glioblastoma | 4-anilinoquinazolines | Promising antiproliferative properties nih.gov |

Novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 4-chloro-substituted precursors, have shown promising antiproliferative activity against HCT-116 and T98G cell lines. nih.gov Similarly, quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against A549, HepG2, K562, and PC-3 cells. researchgate.net The broad-spectrum activity of these compounds highlights their potential for development as treatments for a variety of cancers.

Quinazoline-Sulfonamide Hybrids in Cancer Therapy

The hybridization of the quinazoline scaffold with a sulfonamide moiety has emerged as a promising strategy for developing novel anticancer agents. nih.govresearchgate.net This approach combines the structural features of both pharmacophores to create hybrid molecules with enhanced biological activity. researchgate.net The sulfonamide group can introduce additional hydrogen bond donor characteristics, which can be beneficial for target binding. nih.gov

A number of quinazoline-sulfonamide hybrids have been synthesized and evaluated for their in vitro anticancer activity against various cell lines, with several compounds displaying promising results. nih.govnih.govresearchgate.net For instance, certain hybrids have shown effectiveness against four different tested cell lines, identifying them as active anticancer agents. nih.govresearchgate.net The antiproliferative activity of these hybrids against MGC-803, HCT-116, PC-3, and MCF-7 cancer cell lines has been demonstrated, with some hybrids being more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The rationale behind this molecular hybridization is to potentially target multiple pathways or to enhance the binding affinity to a specific target, thereby improving the therapeutic index.

Combination Therapies and Hybrid Compounds

The development of hybrid compounds and their use in combination therapies represent advanced strategies in cancer treatment. The this compound core is a key building block for creating a diverse range of hybrid molecules.

Beyond sulfonamides, other moieties have been combined with the quinazoline structure to create novel hybrids with anticancer potential. For example, indole-aminoquinazoline hybrids have been synthesized and shown to induce apoptosis and exhibit inhibitory activity towards EGFR. lookchem.com Quinazoline-benzimidazole hybrids have also been developed as potent antimicrobial agents, indicating the versatility of the quinazoline scaffold. lookchem.com Furthermore, quinazoline-chalcone hybrids have displayed high antiproliferative activity against a panel of cancer cell lines. semanticscholar.org

The concept of creating hybrid molecules is to incorporate two or more pharmacophores into a single molecule, which may lead to compounds with dual or multiple mechanisms of action. This can be advantageous in overcoming drug resistance and improving efficacy.

Anti-inflammatory Activity

In addition to their well-documented anticancer properties, derivatives of 2-phenylquinazoline also exhibit significant anti-inflammatory activity. nih.gov Inflammation is a complex biological response implicated in the pathogenesis of numerous diseases, including cancer.

One study investigated the anti-inflammatory effect of a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative in endotoxin-stimulated macrophages and in various in vivo models of inflammation. nih.gov The compound demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory mediators nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of this anti-inflammatory action was linked to the inhibition of the NF-κB signaling pathway. nih.gov

The dual anticancer and anti-inflammatory activities of quinazoline derivatives are of particular interest, as inflammation is a critical component of the tumor microenvironment and contributes to tumor progression. Compounds that can simultaneously target cancer cells and modulate the inflammatory response may offer a more comprehensive therapeutic approach.

Modulation of Cytokines (e.g., TNF-α, IL-1 beta, IL-6)

Certain quinazolinone derivatives have shown significant anti-inflammatory activity by modulating key pro-inflammatory cytokines. nih.gov Research on 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives, for instance, has demonstrated their ability to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in endotoxin-stimulated macrophages. nih.gov The overproduction of these cytokines is a hallmark of many inflammatory diseases. nih.govnih.gov The inhibition of TNF-α, IL-1β, and IL-6 suggests that these quinazoline derivatives can interfere with the inflammatory cascade at a crucial level. nih.govnih.gov

Pathways Involved in Inflammation

The anti-inflammatory effects of this compound derivatives extend to the modulation of key signaling pathways. The aforementioned 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it was shown to suppress the phosphorylation of IκB (p-IκB) and the subsequent activation of NF-κBp65. nih.gov This indicates that a primary mechanism of their anti-inflammatory action is through the inhibition of the NF-κB signaling pathway, a critical regulator of genes involved in the inflammatory response.

Antimicrobial Activity

Quinazoline derivatives are recognized as a promising class of compounds for developing new antimicrobial agents, a critical need given the rise of drug-resistant pathogens. lookchem.comeco-vector.com The quinazoline nucleus is a structural feature in various molecules that exhibit a wide range of biological properties, including antibacterial, antifungal, and antitrypanosomal activities. eco-vector.comnih.gov

Antibacterial Effects

Specific derivatives of this compound have demonstrated notable antibacterial properties. A study on a series of 4-chloro-2-phenyl quinoline derivatives revealed that compounds designated as Q3, Q5, Q6, and Q9 possess significant inhibitory activity against both Gram-negative and Gram-positive bacteria. This includes activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). The active compounds were found to have a Minimum Inhibitory Concentration (MIC) value of 50 µg/ml. Other research has also confirmed that quinazolines can be synthesized to create molecules with antibacterial activity. chemicalbook.com

Table 1: Antibacterial Activity of Selected 4-Chloro-2-phenyl quinoline Derivatives

| Compound | Target Bacteria | Activity | MIC Value |

| Q3, Q5, Q6, Q9 | Gram-negative and Gram-positive bacteria (including MRSA) | Significant Inhibition | 50 µg/ml |

Antifungal Effects

The antifungal potential of quinazolinone derivatives has been explored against various fungal pathogens. In one study, four newly synthesized quinazolinone compounds showed inhibitory effects against seven types of plant pathogenic fungi. mdpi.com The presence of a chlorine atom in two of the compounds was noted for its obvious inhibitory effect on Rhizoctonia solani AG1. mdpi.com Another derivative, 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one (DDVKT4Q), exhibited significant activity against clinical isolates of Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. biorxiv.org This compound showed potency at a concentration of 3.125 µ g/disc in a disc diffusion assay and 15.625 µg/ml in a microbroth dilution assay. biorxiv.org

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound | Target Fungi | Key Finding |

| Chlorine-containing quinazolinones (2a, 2b) | Rhizoctonia solani AG1 | Obvious inhibitory effect observed. mdpi.com |

| Quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | Showed the best inhibitory effect (62.42% at 300 mg/L). mdpi.com |

| DDVKT4Q | Aspergillus Species (A. fumigatus, A. flavus, A. niger) | Potent activity with a MIC of 15.625 µg/ml. biorxiv.org |

Antitrypanosomal Activity

This compound serves as a key reactant in the synthesis of molecules with potential antitrypanosomal activity. chemicalbook.com Specifically, it is used to create nitrotriazole and nitroimidazole amines, which have been investigated for their efficacy against trypanosomes. chemicalbook.com The 2-arylquinazoline scaffold itself is considered an attractive platform for designing new anti-trypanosomatid agents. nih.gov For instance, derivatives of 2-arylquinazolin-4-(furfurylidene)hydrazones have been designed to potentially act through mechanisms like folate biosynthesis inhibition or oxidative stress. nih.gov Research has also shown that quaternized analogues of 2-chlorophenyl phenylsulfides exhibit strong antitrypanosomal activity in vitro against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. marshall.edu

Antiviral Activity

Derivatives of the quinazoline scaffold have been identified as having potential antiviral applications against a variety of viruses. mdpi.com For example, a series of 2-anilinoquinazolin-4(3H)-one derivatives were designed and synthesized, demonstrating inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in vitro. researchgate.net In vivo studies in mice showed that these compounds could improve survival rates and reduce the viral load in the lungs. researchgate.net

In the context of plant viruses, novel 4-thioquinazoline derivatives containing a chalcone moiety have been evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov The bioassay results indicated that most of these compounds exhibited moderate to good anti-TMV activity. nih.gov Specifically, compounds M2 and M6 showed superior protective activities against TMV in vivo compared to the commercial antiviral agent Ribavirin. nih.gov

Table 3: Antiviral Activity of Selected Quinazoline Derivatives

| Derivative Class | Target Virus | Active Compounds | Key Finding |

| 2-anilinoquinazolin-4(3H)-one | SARS-CoV-2 | 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and others | Improved survival and reduced lung viral load in mice. researchgate.net |

| 4-thioquinazoline containing chalcone | Tobacco Mosaic Virus (TMV) | M2, M6 | Possessed superior in vivo protection activities compared to Ribavirin. nih.gov |

HCV NS3/4A Protease Inhibition

The NS3/4A protease is a crucial enzyme for the replication of the Hepatitis C virus, making it a prime target for antiviral therapies. nih.gov A series of benzo[g]quinazolines and their quinazoline analogues have been evaluated for their inhibitory activity against the HCV-NS3/4A enzyme. nih.gov In these in vitro studies, the compounds demonstrated a range of inhibitory effects, with IC50 values from 6.41 ± 0.12 to 78.80 ± 1.70 μM. rsc.org

Several derivatives exhibited particularly noteworthy activity. rsc.org For instance, compound 2 was identified as the most potent inhibitor in the series with an IC50 value of 6.41 ± 0.12 μM. nih.govrsc.org Other compounds, including 13 , 9 , 3 , 1 , and 10 , also showed significant inhibition with IC50 values of 7.21 ± 0.15 μM, 9.08 ± 0.20 μM, 9.35 ± 0.19 μM, 11.02 ± 0.25 μM, and 16.03 ± 0.34 μM, respectively. rsc.org These findings highlight the potential of the quinazoline scaffold in the development of novel HCV NS3/4A protease inhibitors. nih.gov

Table 1: HCV NS3/4A Protease Inhibition by Quinazoline Derivatives

| Compound | IC50 (μM) |

|---|---|

| 1 | 11.02 ± 0.25 |

| 2 | 6.41 ± 0.12 |

| 3 | 9.35 ± 0.19 |

| 9 | 9.08 ± 0.20 |

| 10 | 16.03 ± 0.34 |

| 13 | 7.21 ± 0.15 |

Anti-Influenza Activity

The quinazoline framework has also been investigated for its potential against the influenza A virus. A study focused on four series of 2,4-disubstituted quinazoline derivatives containing various amide moieties. nih.gov Many of these synthesized compounds displayed potent anti-influenza A virus activity in vitro with low cytotoxicity. nih.gov

Specifically, compounds 10a5 and 17a demonstrated superior activity against the influenza A/WSN/33 virus (H1N1), with IC50 values ranging from 3.70 to 4.19 μM. nih.gov Another study on 2-pyridinyl-3-substituted-4(3H)-quinazolinones found that most of the tested compounds were potent, with IC50 values between 51.6 μM and 93.0 μM. researchgate.net One derivative, compound 4e , a -N3 imidazol-1-ylpropyl substituted version, was identified as the most potent in this series. researchgate.net These results suggest that 2,4-disubstituted quinazolines are a promising avenue for the development of new anti-influenza agents. nih.gov

Table 2: Anti-Influenza A (H1N1) Activity of Quinazoline Derivatives

| Compound | IC50 (μM) |

|---|---|

| 10a5 | 3.70 - 4.19 |

| 17a | 3.70 - 4.19 |

| Series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones | 51.6 - 93.0 |

Neurological Applications

Alzheimer's and Parkinson's Disease Research

In the context of complex neurodegenerative disorders like Alzheimer's disease (AD), a multi-target-directed ligand approach is considered a promising therapeutic strategy. mdpi.com Quinazoline derivatives have been rationally designed and evaluated as multitargeted agents against key enzymes implicated in AD pathology, such as human cholinesterases (hChE) and human β-secretase (hBACE-1). nih.govnih.gov

One series of quinazoline derivatives (AK-1 to AK-14) was synthesized and tested, with compounds AK-1 , AK-2 , and AK-3 showing significant inhibitory activity against both human acetylcholinesterase (hAChE) and hBACE-1 enzymes. nih.gov The most active of these, compound AK-2 , was also found to inhibit Aβ aggregation. nih.gov In another study, a quinoxaline derivative, compound 4f , showed potent dual inhibition with an IC50 of 0.026 µM against acetylcholinesterase (AChE) and 0.125 µM against BACE-1. tandfonline.com These findings underscore the potential of the quinazoline scaffold to yield multi-target agents for AD therapy. mdpi.com

Table 3: Inhibition of AD-Related Enzymes by Quinazoline and Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| AK-1, AK-2, AK-3 | hAChE & hBACE-1 | Good to significant inhibition |

| 4f | AChE | 0.026 ± 0.001 |

| 4f | BACE-1 | 0.125 ± 0.005 |

CNS Effects

The quinazolin-4(3H)-one core structure is a well-established pharmacophore associated with a range of central nervous system activities. nih.gov Derivatives of this scaffold have been shown to possess potent CNS depressant and anticonvulsant properties. nih.govnih.gov

Research has indicated that the substitution pattern on the quinazoline ring is crucial for these effects. Specifically, the presence of a substituted aromatic ring at the 3-position is often considered a necessary requirement for CNS depression and anticonvulsant activities. researchgate.net Studies on various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have demonstrated that some of these compounds exhibit moderate to significant anticonvulsant activity. nih.gov Further investigations into series of 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones concluded that these compounds exhibited notable sedative-hypnotic and CNS depressant activities. nih.gov

Other Pharmacological Activities

Analgesic Activity

Derivatives of quinazoline have been widely investigated for their potential as analgesic agents. researchgate.net The acetic acid-induced writhing test in mice, a common model for evaluating peripheral analgesic activity, has been used to assess many of these compounds. nih.govnih.gov This test induces a pain response, and the reduction in the number of "writhes" indicates analgesic effect. nih.gov

One study found that a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in the acetic acid peritonitis model. Various other 2,3-disubstituted quinazolin-4(3H)-one derivatives have also been synthesized and evaluated. For instance, in one series, the most active compound, which included a pyrrolidine ring at the C-3 position, showed an activity of 65 ± 0.79% at 2 hours. In another series of methylamino substituted 2-phenylquinazolinones, analgesic activities ranged from 43 ± 0.51% to 61 ± 1.08%. These studies demonstrate the consistent analgesic potential of the quinazoline scaffold.

Table 4: Analgesic Activity of Selected Quinazoline Derivatives

| Derivative Type | Test Model | Result |

|---|---|---|

| 6-chloro-2-phenylquinazoline | Acetic acid peritonitis | 43% inhibition |

| 2-methyl quinazolinone with pyrrolidine ring at C-3 | Not specified | 65 ± 0.79% activity |

Anticonvulsant Activity

Derivatives of quinazolin-4(3H)-one are a significant class of heterocyclic compounds that have demonstrated anticonvulsant and central nervous system depressant activities. mdpi.com The anticonvulsant potential of these derivatives is often attributed to their interaction with the GABA-A receptor, a key target in epilepsy management. mdpi.com For instance, methaqualone, a well-known quinazolin-4(3H)-one, acts as a positive allosteric modulator of the GABA-A receptor. mdpi.com

Research has focused on synthesizing new series of quinazolin-4(3H)-one derivatives by modifying substituents at positions 2 and 3 to enhance anticonvulsant potency. mdpi.com In one study, two series of 2,3-disubstituted quinazolin-4(3H)-one compounds were evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The evaluation, which considered the percentage of protection against seizures, the latency to the first seizure, and the reduction in the number of seizures, identified several compounds with potential anticonvulsant activity. mdpi.com Notably, the highest effective dose for most tested compounds was 150 mg/kg, providing a protection level ranging from 16.67% to 100%. mdpi.com

Further studies have explored various analogues. A series of N-substituted-6-fluoro-quinazoline-4-amine derivatives showed significant anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. nih.gov Among these, compounds 5b , 5c , and 5d were particularly effective. nih.gov Another investigation synthesized a range of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, with compounds 4b , 7b-f , 8a , and 9b exhibiting significant anticonvulsant effects when compared to diazepam. nih.gov

Similarly, new quinazoline analogues prepared by reacting quinazoline 4(3H)-one hydrazide with substituted aromatic aldehydes were screened. In the Isoniazid (INH) induced convulsion model, compounds 4a, 4b, 4d, 4e, and 4f significantly delayed the onset of convulsions. In the PTZ model, compounds 4a, 4d, 4e, and 4f showed a significant delay. This activity is suggested to be due to the potentiation of GABA activity in the central nervous system.

A comprehensive study of twenty-four newly synthesized quinazoline derivatives identified compounds 8 , 13 , and 19 as the most potent, offering 100% protection against scPTZ-induced seizures without neurotoxicity. nih.gov These compounds were found to be 3 to 4 times more potent than the reference drug ethosuximide. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | Observation | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Protection level of 16.67% to 100% at 150 mg/kg. | mdpi.com |

| N-(3,4,5,6-tetrachlorophthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)-thio]acetamide (12) | PTZ-induced seizures | ED50 value of 457 mg/kg. | researchgate.net |

| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (38) | PTZ-induced seizures | ED50 value of 251 mg/kg; 100% protection. | researchgate.net |

| Quinazoline Derivatives 8, 13, 19 | scPTZ-induced seizures | 100% protection against myoclonic seizures. | nih.gov |

| Quinazoline Analogues 4a, 4d, 4e, 4f | PTZ-induced seizures | Significantly delayed the onset of convulsions. |

Antioxidant Activity

Quinazolinone scaffolds are recognized for their diverse biological activities, including antioxidant properties. nih.gov The antioxidant capacity of these derivatives is often evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity). nih.govnih.gov

The structure-activity relationship is key to the antioxidant potential. For 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is often required, with additional methoxy (B1213986) or hydroxyl groups enhancing this effect. nih.govnih.gov The position of these substituents is also crucial; dihydroxy-substituted quinazolinones with hydroxyl groups in the ortho or para positions show potent radical scavenging activity. nih.gov For example, compounds 21e , 21g , and 21h (dihydroxy-substituted) showed EC50 values of 7.5, 7.4, and 7.2 μM, respectively, in the ABTS assay. nih.gov In contrast, the meta-substituted derivative (21f ) lost most of its scavenging properties. nih.gov

Further research has synthesized quinazolinone-vanillin hybrid molecules to leverage the antioxidant potential of both moieties. sapub.org Experimental and theoretical studies on these derivatives confirmed their anti-radical capabilities. Compounds synthesized from this approach demonstrated antioxidant activity comparable to or even exceeding that of common antioxidants like vanillin and ascorbic acid in DPPH and nitric oxide scavenging assays. sapub.orgorientjchem.org Specifically, compounds 5 and 6 in one study showed excellent scavenging capacity against both DPPH and nitric oxide radicals. orientjchem.org

Another study developed two new series of compounds by adding a third phenolic group or a methyl group to the thioacetohydrazone fragment of the quinazolin-4(3H)-one structure. nih.gov The results indicated that the pyrogallol derivatives possessed high antioxidant activity, which was significantly influenced by the presence of the third phenolic group. nih.gov

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | Assay | Result (EC50/TEAC) | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | ABTS | 7.5 μM | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | ABTS | 7.4 μM | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | ABTS | 7.2 μM | nih.gov |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | TEAC-CUPRAC | 3.46 | nih.gov |

| Pyrogallol Derivatives | DPPH | High activity compared to ascorbic acid and Trolox. | nih.gov |

Effects on Skin Barrier Functions

Certain quinazoline derivatives have been investigated for their potential to improve skin barrier function, a critical aspect in inflammatory skin diseases like atopic dermatitis (AD). nih.govnih.gov AD is characterized by a defective skin barrier, which facilitates the penetration of allergens and irritants. nih.gov

A specific quinazoline derivative, SH-340 , was studied for its effects on human primary keratinocytes. nih.govnih.govdntb.gov.ua The research demonstrated that SH-340 significantly increased the expression of factors essential for keratinocyte differentiation and skin barrier function. nih.govnih.gov These factors include key proteins such as Keratin 1 (KRT1), Keratin 2 (KRT2), Keratin 10 (KRT10), Involucrin (IVL), Loricrin (LOR), Claudin 1 (CLDN1), OVO-like 1 (OVOL1), and Filaggrin (FLG). nih.govnih.gov

Furthermore, SH-340 was found to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in inflammatory responses, at both the mRNA and protein levels in a dose-dependent manner. nih.govnih.gov The mechanism of action appears to involve the inhibition of the IL-4/IL-13-STAT6 signaling pathway. SH-340 was shown to suppress the phosphorylation of STAT6, a key downstream molecule in this pathway. nih.govnih.gov These findings suggest that this quinazoline derivative may contribute to both restoring skin barrier function and alleviating inflammation. nih.govnih.gov

Another quinazoline derivative, JTE-052 (delgocitinib), has also been shown to improve skin barrier function and reduce inflammation in a mouse model of atopic dermatitis by inhibiting the production of pro-inflammatory cytokines. nih.gov

Table 3: Effects of Quinazoline Derivative SH-340 on Skin Barrier Proteins

| Protein/Factor | Effect of SH-340 | Function | Reference |

|---|---|---|---|

| KRT1, KRT2, KRT10 | Significantly Increased | Keratinocyte differentiation | nih.govnih.gov |

| IVL, LOR, FLG | Significantly Increased | Formation of the cornified envelope | nih.govnih.gov |

| CLDN1 | Significantly Increased | Tight junction formation | nih.govnih.gov |

| OVOL1 | Significantly Increased | Epidermal differentiation | nih.govnih.gov |

| TSLP | Inhibited | Pro-inflammatory cytokine | nih.govnih.gov |

| STAT6 Phosphorylation | Inhibited | Downstream signaling of IL-4/IL-13 | nih.govnih.gov |

Antihypertensive Activity

Quinazoline derivatives are well-established as antihypertensive agents, with several analogues like Prazosin, Terazosin, and Doxazosin available clinically. nih.govjapsonline.com Their primary mechanism of action is often the blockade of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. nih.govjapsonline.comjapsonline.com

Research has focused on synthesizing novel quinazoline derivatives to improve efficacy and duration of action. In one study, a series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones were synthesized and evaluated. nih.gov Compounds 23 and 24 from this series demonstrated potent antihypertensive activity in adrenaline-induced hypertensive rats, acting as α1-adrenergic receptor blockers with a prolonged duration of action and without affecting heart rate. nih.gov